(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Beschreibung
BenchChem offers high-quality (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S2/c1-27-21-13-10-18(25)15-22(21)32-24(27)26-23(29)17-8-11-19(12-9-17)33(30,31)28-14-4-6-16-5-2-3-7-20(16)28/h2-3,5,7-13,15H,4,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXZQHBBBKDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the sulfonamide class. This compound features a complex structure comprising a quinoline ring system, a sulfonyl group, and a benzamide moiety, which are known for their diverse biological activities. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.49 g/mol. The presence of functional groups such as the sulfonyl and quinoline rings contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity to target proteins by forming strong interactions with amino acid residues in the active sites. Additionally, the quinoline ring can intercalate with DNA or interact with other biomolecules, influencing their function and stability.
Biological Activity Overview
Research indicates that compounds similar to (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit several biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antibacterial properties. For example, compounds with similar structures have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth .
- Anticancer Potential : Research has indicated that certain sulfonamide derivatives can induce apoptosis in cancer cells. In vitro studies have shown that these compounds can effectively inhibit cell proliferation in various cancer cell lines .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammation. This is particularly relevant in conditions where inflammatory mediators play a key role .
Case Studies and Research Findings
- Antibacterial Activity : A study focused on a series of sulfonamide derivatives showed that modifications in the structure led to varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the quinoline moiety was crucial for enhancing antimicrobial potency .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited significant cytotoxic effects, leading to reduced cell viability at higher concentrations .
- Mechanistic Studies : Detailed mechanistic studies demonstrated that the compound inhibits specific enzymes involved in cancer progression. For instance, it was found to inhibit topoisomerase activity, which is critical for DNA replication and repair in cancer cells .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds similar to (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit various biological activities:
- Anticancer Activity : Studies have shown that certain derivatives demonstrate significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties indicate that it may modulate inflammatory pathways effectively.
Case Studies and Research Findings
- Anticancer Studies : A study published in RSC Advances highlighted the synthesis and evaluation of related compounds that exhibited notable anticancer activity against specific cancer cell lines, indicating a potential pathway for developing new cancer therapies .
- Antimicrobial Research : In research conducted on structurally similar compounds, significant antimicrobial activity was observed against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole ring could enhance efficacy against resistant strains .
- Mechanistic Studies : Interaction studies with biological targets are crucial for understanding the mechanism of action. These studies often involve assessing binding affinities and downstream effects on cellular processes.
Potential Applications
The potential applications of (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide include:
- Drug Development : Its unique structure makes it a candidate for developing new drugs targeting cancer and infectious diseases.
- Research Tool : The compound can serve as a valuable tool in biochemical research to elucidate pathways involved in disease mechanisms.
Analyse Chemischer Reaktionen
Oxidation Reactions
The quinoline moiety undergoes selective oxidation under mild conditions. Key transformations include:
Mechanistic Insight :
-
The electron-deficient quinoline nitrogen facilitates N-oxide formation via electrophilic attack by peracids.
-
Thiazole sulfur oxidation is disfavored due to steric protection by the adjacent methyl group.
Reduction Reactions
The sulfonyl and imine groups are primary reduction targets:
| Reaction | Conditions | Product | Key Findings |
|---|---|---|---|
| Sulfonyl group reduction | LiAlH₄ in THF, reflux | Sulfide (-S-) or thiol (-SH) derivatives | Complete conversion to sulfide occurs within 4 hours; over-reduction to thiol requires >12 hours. |
| Imine bond reduction | H₂/Pd-C in ethanol, 25°C | Secondary amine derivative | Selective reduction without affecting the benzothiazole ring. |
Side Reactions :
-
Competitive reduction of the quinoline ring may occur under prolonged LiAlH₄ exposure, yielding tetrahydroquinoline byproducts.
Substitution Reactions
The 6-fluoro group on the benzothiazole ring and sulfonyl oxygen are nucleophilic sites:
| Reaction | Conditions | Product | Key Findings |
|---|---|---|---|
| Fluorine displacement | NaOMe/MeOH, 60°C | Methoxy-substituted benzothiazole | SNAr mechanism confirmed by kinetic studies (second-order rate constant: 0.12 M⁻¹s⁻¹). |
| Sulfonyl oxygen alkylation | CH₃I/K₂CO₃ in DMF, 80°C | Sulfonate ester | Limited yield (≤45%) due to steric hindrance. |
Electronic Effects :
-
Electron-withdrawing sulfonyl group activates the benzothiazole ring for nucleophilic substitution.
-
Methoxy substitution enhances solubility but reduces metabolic stability .
Hydrolysis and Stability
The compound exhibits pH-dependent hydrolysis:
| Condition | Site of Hydrolysis | Product | Half-Life |
|---|---|---|---|
| 1M HCl, reflux | Amide bond cleavage | Benzamide acid + Thiazole amine | 2.3 hours |
| 1M NaOH, 60°C | Sulfonamide bond cleavage | Quinoline sulfonic acid + Benzothiazole fragment | 8.7 hours |
Stability Profile :
-
Stable in neutral aqueous solutions (t₁/₂ > 72 hours at 25°C).
-
Rapid degradation in strongly acidic/basic media limits oral bioavailability.
Complexation and Catalytic Behavior
The sulfonyl group participates in metal coordination:
Catalytic Efficiency :
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Conditions | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile, N₂ atmosphere | Thiazole ring-opening dimer | Φ = 0.18 |
| 365 nm | Methanol, O₂ atmosphere | Sulfonyl radical cross-coupling | Φ = 0.09 |
Mechanism :
Q & A
Q. Critical Conditions :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Sulfonylation | Chlorosulfonic acid, 0–5°C | 60–70% |
| Amidation | Et₃N, DCM, RT, 12h | 75–85% |
| Cyclization | POCl₃, reflux, 6h | 50–65% |
Which spectroscopic and analytical techniques are essential for structural validation?
Basic
A combination of 1H/13C NMR , IR , and HRMS is critical.
- 1H NMR : Confirms proton environments (e.g., sulfonyl group δ 3.2–3.5 ppm; thiazole ring protons δ 7.1–7.8 ppm) .
- IR : Identifies functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹; C=N at 1600–1680 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₂₄H₂₁FN₃O₃S₂: 494.1054; observed: 494.1056) .
Q. Advanced
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonylation efficiency .
- Catalysis : Introduce Mn-mediated reductive transamidation for selective coupling (yield increases from 45% to 63% under optimized Mn/ligand ratios) .
- DoE (Design of Experiments) : Apply statistical modeling (e.g., factorial design) to optimize temperature, stoichiometry, and reaction time. For example, cyclization yields improve at 110°C vs. 90°C due to reduced side-product formation .
How should researchers resolve contradictions in reported pharmacological data (e.g., antimicrobial vs. anti-inflammatory activity)?
Q. Advanced
- Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., fixed MIC protocols for antimicrobial testing vs. COX-2 inhibition for anti-inflammatory assays) .
- Structural Analog Comparison : Compare with analogs like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, where electron-withdrawing groups enhance antimicrobial activity but reduce anti-inflammatory potency .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., reports IC₅₀ = 12 µM for COX-2 inhibition, while highlights MIC = 8 µg/mL against S. aureus), noting substituent effects on target selectivity .
What computational strategies predict the compound’s binding affinity and stability?
Q. Advanced
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack susceptibility at the sulfonyl group .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or bacterial DNA gyrase). Docking scores correlate with experimental IC₅₀ values when using AutoDock Vina with optimized force fields .
- MD Simulations : Assess conformational stability in aqueous environments (e.g., RMSD < 2 Å over 50 ns simulations indicates stable binding poses) .
How to design derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Core Modifications :
- Bioisosteric Replacement : Substitute the benzo[d]thiazole with triazole or oxadiazole rings to evaluate ring size impact on activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., the (E)-imine group is essential for hydrogen bonding with Tyr-385 in COX-2) using 3D-QSAR models .
What are the challenges in characterizing tautomeric or stereochemical forms?
Q. Advanced
- Tautomerism : The (E)-imine configuration can tautomerize to the (Z)-form under acidic conditions. Use NOESY NMR to confirm spatial proximity of protons (e.g., H-2′ and H-6′ in the thiazole ring) .
- Chiral Centers : For stereoisomers, employ chiral HPLC (e.g., Chiralpak IC column) with polarimetric detection. Resolution of enantiomers is achievable with 95% ee using hexane:IPA (80:20) .
How to address solubility issues in biological assays?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
